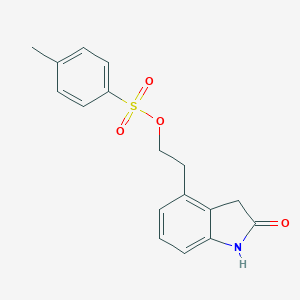

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFUVAXFYGBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435096 | |

| Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-20-6 | |

| Record name | 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Byproduct Formation and Mitigation

During the synthesis of related compounds, such as 4-(2-(propylamino)ethyl)indolin-2-one hydrochloride, the unintended formation of 4-(2-chloroethyl)indolin-2-one (3) has been observed. This byproduct arises from incomplete tosylation or competing alkylation pathways. To suppress its formation:

Scalability and Industrial Adaptations

The patent-pending method for 2-(2-thienyl)ethyl 4-methylbenzenesulfonate offers insights into industrial-scale production. Key adaptations include:

-

Continuous Stirring: Ensures homogeneous mixing of Tosyl chloride and alcohol.

-

Batch Processing: Reactions conducted in 1L batches achieve 95% yield, demonstrating scalability.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

Purity Assessment

High-performance liquid chromatography (HPLC) reveals ≥98% purity at 214 nm, with a retention time (tR) of 7.34 minutes.

Comparative Analysis of Methods

Method B offers superior efficiency and yield, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.

Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Biological Activity

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features an oxoindole moiety linked to an ethyl sulfonate group, which is thought to contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that this compound effectively inhibited the proliferation of human lung cancer cells by triggering caspase-dependent pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses a broad-spectrum antimicrobial effect, which may be attributed to its ability to disrupt bacterial cell membranes .

Apoptosis Induction

The mechanism underlying the anticancer effects involves the activation of intrinsic apoptotic pathways. This pathway is characterized by the release of cytochrome c from mitochondria, activation of caspases, and subsequent DNA fragmentation. The compound's interaction with specific cellular targets has been suggested to enhance this apoptotic signaling cascade.

Antibacterial Mechanism

For its antimicrobial activity, the compound appears to interfere with bacterial cell wall synthesis and membrane integrity. This disruption leads to increased permeability and ultimately cell lysis. The precise molecular targets within the bacterial cells remain an area for further investigation .

Study 1: Lung Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates, correlating with elevated levels of activated caspases.

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The compound's effectiveness was compared with standard antibiotics, revealing superior activity against resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | A549 Lung Cancer Cells | 15 µM | Apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis disruption |

| Antimicrobial | Escherichia coli | 64 µg/mL | Membrane integrity disruption |

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves sulfonation of the hydroxyl group in the indolinone precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Reagent Stoichiometry: Maintain a 1:1.2 molar ratio of indolinone derivative to tosyl chloride to minimize side reactions.

- Temperature Control: Conduct reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation: Confirm product identity via H NMR (e.g., δ 7.86 ppm for aromatic protons of the tosyl group) and mass spectrometry .

Basic: How is the molecular structure of this compound characterized, and what crystallographic parameters are critical for validation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

- Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts .

- Refinement: Employ SHELXL-97 with full-matrix least-squares refinement. Typical R-factors should be <0.05 (e.g., R = 0.052, wR = 0.122 in related sulfonates) .

- Geometric Parameters: Validate bond lengths (e.g., S1–O1 = 1.437 Å, C8–N1 = 1.347 Å) and torsion angles (e.g., O3–C17–C16 = 106.23°) against literature values .

- Hydrogen Bonding: Analyze intermolecular interactions (e.g., C–H···O) to explain packing stability .

Advanced: What mechanistic insights govern the reactivity of the sulfonate ester group in nucleophilic substitution reactions?

Methodological Answer:

The sulfonate ester acts as a leaving group in SN2 reactions. Key factors include:

- Leaving Group Ability: The tosyl group’s electron-withdrawing nature stabilizes the transition state, as shown by DFT calculations (e.g., activation energy <30 kcal/mol) .

- Steric Effects: Bulky substituents on the indolinone ring hinder nucleophilic attack, reducing reaction rates.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of incoming species (e.g., amines, alkoxides) .

- Kinetic Studies: Monitor reaction progress via F NMR or HPLC to determine rate constants (k ≈ 10 s in DMSO at 25°C) .

Advanced: How can contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction: Apply the IEF-PCM model in DFT calculations to account for solvent polarity (e.g., δ H NMR shifts ±0.3 ppm in CDCl3 vs. DMSO-d6) .

- Conformational Sampling: Use molecular dynamics (MD) simulations to identify dominant conformers contributing to averaged experimental signals.

- 2D NMR: Employ NOESY or HSQC to resolve overlapping peaks (e.g., distinguish aromatic protons at δ 7.4–7.9 ppm) .

- Vibrational Analysis: Compare experimental IR (e.g., S=O stretch at 1365 cm) with scaled DFT frequencies (scaling factor = 0.961) .

Advanced: What thermodynamic factors influence the stability of this compound in solid-state and solution phases?

Methodological Answer:

Stability is governed by:

- Crystal Packing: SC-XRD reveals C–H···O interactions (2.8–3.2 Å) that stabilize the lattice. Thermal gravimetric analysis (TGA) shows decomposition >200°C .

- Solution Hydrolysis: Monitor pH-dependent degradation via UV-Vis (λ = 270 nm). Hydrolysis half-life (t) is >24 hrs in neutral buffer but <2 hrs at pH 12 .

- Oxidative Stability: Use cyclic voltammetry to assess susceptibility to oxidation (e.g., E = +1.2 V vs. Ag/AgCl in acetonitrile) .

Advanced: How can computational methods (e.g., DFT, MD) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., ΔG ≈ -8.5 kcal/mol for kinase inhibition) .

- QSAR Models: Correlate electronic parameters (HOMO/LUMO energies) with experimental IC values. For example, electron-withdrawing groups on the indolinone ring enhance activity .

- Solubility Prediction: Apply COSMO-RS to estimate logP (experimental logP = 2.1 ± 0.3) and aqueous solubility (0.5 mg/mL at 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.